Timosaponin A1
Overview
Description
Mechanism of Action
Target of Action
Timosaponin A1, a flavonoid steroidal saponin isolated from Anemarrhena asphodeloides Bunge , has been found to interact with various targets. It’s worth noting that Timosaponin AIII, a similar compound, has been found to interact with targets such as VEGFR, X-linked inhibitor of apoptosis protein (XIAP), B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), thromboxane (Tx) A2 receptor, mTOR, NF-κB, COX-2, MMPs, acetylcholinesterase (AChE), and others . These targets play crucial roles in various cellular processes, including cell proliferation, inflammation, coagulation, and neuronal disorders .
Mode of Action
It has been suggested that this compound may exert its effects through interactions with its targets, leading to changes in cellular processes . For instance, Timosaponin AIII has been found to inhibit the activation of NF-κB and MAPK, which are involved in inflammation and cell proliferation .
Pharmacokinetics
It has been suggested that the bioavailability of similar compounds, such as timosaponin aiii, may be influenced by factors such as dosage form and route of administration .
Result of Action
This compound has been found to exert various molecular and cellular effects. For instance, it has been suggested to inhibit cell proliferation and migration, induce cell cycle arrest, and trigger cell death in various cancer cell lines . These effects are likely a result of this compound’s interaction with its targets and its influence on various cellular processes .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the processing of Anemarrhena asphodeloides Bunge, from which this compound is isolated, can affect the concentrations of active components, including this compound . Furthermore, factors such as pH, temperature, and the presence of other compounds can influence the stability and activity of this compound .
Biochemical Analysis
Biochemical Properties
Timosaponin A1 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG) pathways . Additionally, this compound interacts with the epidermal growth factor receptor (EGFR) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, modulating cell proliferation and survival .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound induces autophagy and apoptosis, leading to cell death . It also affects cell signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which are critical for cell growth and survival . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . In neuronal cells, this compound has been shown to protect against oxidative stress and inflammation, thereby enhancing cell survival and function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits PDE5, resulting in elevated cGMP levels and activation of the cGMP/PKG signaling pathway . This pathway plays a crucial role in regulating cell growth, apoptosis, and other cellular functions. Additionally, this compound modulates the activity of the EGFR and PI3K/Akt pathways, leading to changes in cell proliferation, survival, and metabolism . This compound also induces autophagy by promoting the formation of autophagic vacuoles and the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated form (LC3-II) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, maintaining its activity and potency . Prolonged exposure to this compound can lead to degradation and reduced efficacy . In in vitro studies, this compound has been shown to induce autophagy and apoptosis in a time-dependent manner, with early autophagic responses followed by apoptotic cell death . In in vivo studies, this compound has demonstrated long-term effects on cellular function, including sustained inhibition of tumor growth and enhanced neuroprotection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and neuroprotective activities . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . In cancer models, this compound has been shown to inhibit tumor growth in a dose-dependent manner, with higher doses leading to greater inhibition of tumor proliferation and metastasis . Additionally, this compound has been found to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer’s disease .
Metabolic Pathways
This compound is involved in several metabolic pathways, including deglycosylation and oxidation reactions . In vivo studies have shown that this compound undergoes biotransformation in the liver and intestines, resulting in the formation of various metabolites . These metabolites are further processed and excreted through the urine and feces . This compound also interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits high efflux transport, which is mediated by transporters such as P-glycoprotein (P-gp) . This efflux transport limits the intracellular accumulation of this compound, affecting its bioavailability and efficacy . In animal models, this compound has been shown to distribute to various tissues, including the liver, kidneys, and brain . The distribution of this compound is influenced by factors such as tissue permeability, blood flow, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to the mitochondria, where it induces mitochondrial dysfunction and promotes the release of cytochrome c, leading to apoptosis . Additionally, this compound is involved in the formation of autophagic vacuoles, which are essential for the autophagic process . The localization of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which direct it to the appropriate organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Timosaponin A1 typically involves extraction from the rhizomes of Anemarrhena asphodeloides Bunge. The extraction process includes several steps such as drying, grinding, and solvent extraction using ethanol or methanol . The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and enzymatic methods can enhance the yield and purity of this compound . Additionally, salt processing of Anemarrhenae Rhizoma has been employed to increase the concentration of this compound .
Chemical Reactions Analysis
Types of Reactions
Timosaponin A1 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered pharmacological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Timosaponin AIII: Another steroidal saponin isolated from Anemarrhena asphodeloides Bunge with similar pharmacological activities.
Timosaponin BIII: Exhibits hypoglycemic and anti-inflammatory effects.
Sarsasapogenin: A sapogenin with anti-cancer and anti-inflammatory properties.
Uniqueness
Timosaponin A1 is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets and pathways . Its ability to modulate multiple signaling pathways simultaneously makes it a versatile compound with potential therapeutic applications in various diseases .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h17-30,34-37H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22-,23-,24-,25+,26-,27-,28-,29+,30+,31-,32-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEIIZNXGCIAAL-MYNIFUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: The research mentions that Timosaponin A1 was identified in thermally processed radishes. What is the significance of this finding in the context of food science and potentially enhancing the nutritional value of plant-based foods?
A1: The identification of this compound in thermally processed radishes is significant for several reasons []. Firstly, it demonstrates that thermal processing can induce the conversion of plant compounds into potentially more bioactive forms. While Tupistroside G was the dominant saponin in untreated radishes, thermal processing led to the emergence of this compound and Asparagoside A. This finding suggests that traditional food processing methods, such as pickling, could be optimized to enhance the presence of specific bioactive compounds like this compound.
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